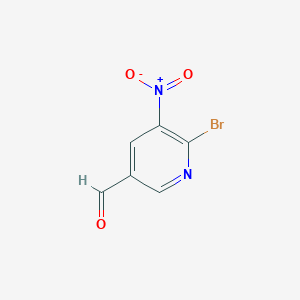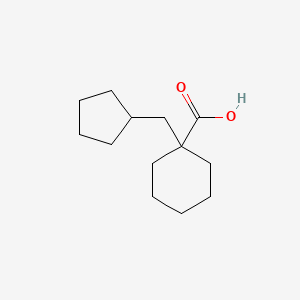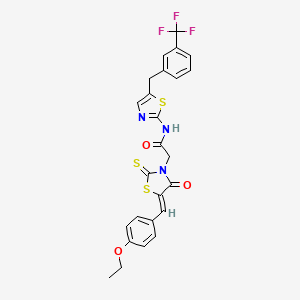![molecular formula C10H9NO B2816273 2-[Hydroxy(phenyl)methyl]prop-2-enenitrile CAS No. 19362-96-0](/img/structure/B2816273.png)
2-[Hydroxy(phenyl)methyl]prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Hydroxy(phenyl)methyl]prop-2-enenitrile is a chemical compound with the CAS Number: 19362-96-0 . It has a molecular weight of 159.19 . The IUPAC name for this compound is 2-[hydroxy(phenyl)methyl]acrylonitrile . It is a liquid at room temperature .
Molecular Structure Analysis
The Inchi Code for 2-[Hydroxy(phenyl)methyl]prop-2-enenitrile is1S/C10H9NO/c1-8(7-11)10(12)9-5-3-2-4-6-9/h2-6,10,12H,1H2 . This code provides a specific standard to describe the compound’s molecular structure. Physical And Chemical Properties Analysis
2-[Hydroxy(phenyl)methyl]prop-2-enenitrile is a liquid at room temperature . The compound is stored at room temperature .Applications De Recherche Scientifique
Chemical Synthesis and Reaction Mechanism Studies
2-[Hydroxy(phenyl)methyl]prop-2-enenitrile is a compound that has been studied in the context of various chemical reactions, showcasing its versatility in synthesis and reaction mechanism studies.
Baylis-Hillman Reaction Studies :
- In a study by Rozendaal, Voss, and Scheeren (1993), the Baylis-Hillman reaction between crotononitrile and benzaldehyde was investigated, yielding 2-(hydroxy-phenyl-methyl)-but-2-enenitrile as a mixture of E- and Z-isomers. The study provided insights into the effects of solvent, pressure, and catalyst on the E/Z selectivity of the reaction, contributing to a deeper understanding of the Baylis-Hillman reaction mechanism (Rozendaal, Voss, & Scheeren, 1993).
Photoisomerization Studies :
- Chiacchio, Musumarra, and Purrello (1988) explored the E/Z photoisomerization of 3-phenyl-3-(N-substituted amino)- and 3-phenyl-3-(N,N-disubstituted amino)-prop-2-enenitriles, providing valuable data on the mechanism of the reaction through UV and 13C NMR spectroscopy. The research offered critical insights into the photoisomerization process, significantly contributing to the field of photochemistry (Chiacchio, Musumarra, & Purrello, 1988).
Kinetic and Cyclization Studies :
- Platonova et al. (2013) researched the cyclization of 3-(Dialkylaminophenyl)-2-(phenylcarbonyl)-prop-2-enenitriles, leading to the formation of fused 1,2,3,4-tetra-hydroquinolino-5-carbonitriles. The study involved kinetic examinations and offered valuable insights into the tert-amino effect mechanism involved in the cyclization process (Platonova et al., 2013).
Vibrational Spectral and Surface Enhanced Raman Spectra Studies
The compound and its derivatives have also been the subject of vibrational spectral and surface enhanced Raman spectra studies, highlighting its importance in the field of spectroscopy.
- Surface Enhanced Raman Spectra and Vibrational Spectral Analysis :
- Sajan et al. (2005, 2008) conducted vibrational spectral studies on derivatives of 2-[hydroxy(phenyl)methyl]prop-2-enenitrile, revealing critical insights into their structural and molecular properties. These studies provided a profound understanding of the molecular vibrations and interactions, contributing significantly to the field of vibrational spectroscopy (Sajan et al., 2005); (Sajan et al., 2008).
Safety and Hazards
The safety information for 2-[Hydroxy(phenyl)methyl]prop-2-enenitrile includes several hazard statements: H302, H312, H315, H319, H332, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 . Please refer to the MSDS for more detailed safety information .
Mécanisme D'action
Target of Action
The primary target of 2-[Hydroxy(phenyl)methyl]prop-2-enenitrile is the fungus Botrytis cinerea . This compound has been shown to inhibit the growth of this fungus .
Mode of Action
2-[Hydroxy(phenyl)methyl]prop-2-enenitrile interacts with its target by binding in an antibonding fashion to the hydrogen atoms on the phenyl ring . This interaction inhibits the growth of Botrytis cinerea .
Result of Action
The primary result of the action of 2-[Hydroxy(phenyl)methyl]prop-2-enenitrile is the inhibition of the growth of Botrytis cinerea . This suggests that the compound could potentially be used as a fungicide.
Propriétés
IUPAC Name |
2-[hydroxy(phenyl)methyl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-8(7-11)10(12)9-5-3-2-4-6-9/h2-6,10,12H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBDMZDGNPLMNDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C#N)C(C1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Hydroxy(phenyl)methyl]prop-2-enenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

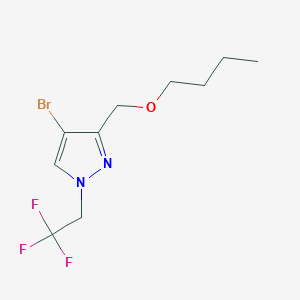

![2-{[4-(6-chloro-4-phenylquinolin-2-yl)phenoxy]acetyl}-N-phenylhydrazinecarbothioamide](/img/structure/B2816194.png)
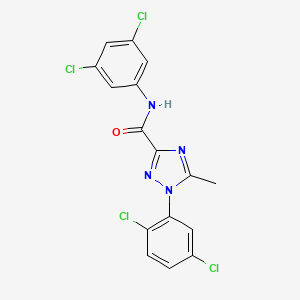
![N-((5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide](/img/structure/B2816196.png)
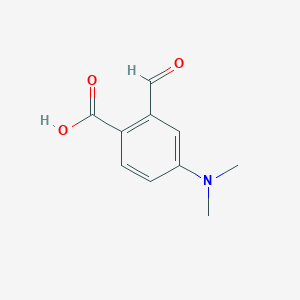
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)pentanamide](/img/structure/B2816201.png)
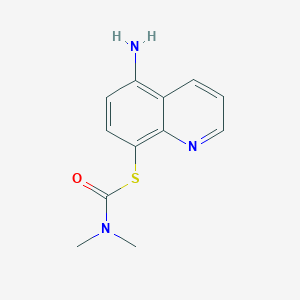
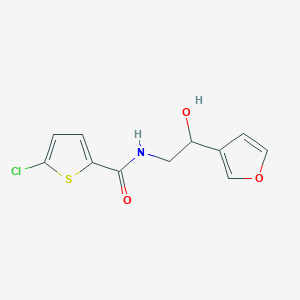
![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/no-structure.png)
